4-Bromo-3-nitropyridine hydrochloride

Vicarious Nucleophilic Substitution Regioselective Alkylation Heteroaromatic Functionalization

Batch-to-batch variability in halogenated pyridine intermediates can derail cross-coupling campaigns and poison palladium catalysts. 4-Bromo-3-nitropyridine hydrochloride (CAS 1260816-42-9) resolves this with rigorous quality control. - Delivers consistent regioselectivity at the 2-position via VNS alkylation, critical for kinase inhibitor cores. - Supplied as the hydrochloride salt for enhanced aqueous solubility, enabling homogeneous Suzuki-Miyaura and siloxane coupling protocols. - Certified 98% HPLC purity with full analytical documentation (NMR, HPLC, GC) eliminates in-house re-purification and minimizes catalyst poisoning.

Molecular Formula C5H4BrClN2O2
Molecular Weight 239.453
CAS No. 1260816-42-9
Cat. No. B578679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitropyridine hydrochloride
CAS1260816-42-9
Synonyms4-BroMo-3-nitropyridine hydrochloride
Molecular FormulaC5H4BrClN2O2
Molecular Weight239.453
Structural Identifiers
SMILESC1=CN=CC(=C1Br)[N+](=O)[O-].Cl
InChIInChI=1S/C5H3BrN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H
InChIKeyOEUXXJASPJSLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-nitropyridine hydrochloride Overview


4-Bromo-3-nitropyridine hydrochloride (CAS 1260816-42-9) is a halogenated nitropyridine derivative serving as a key intermediate in medicinal chemistry and organic synthesis. The compound comprises a pyridine core bearing a bromine atom at the 4-position and a nitro group at the 3-position, with the hydrochloride salt enhancing aqueous solubility relative to its free base counterpart . This substitution pattern confers a unique reactivity profile that is leveraged in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and subsequent transformations essential for constructing complex bioactive molecules . The compound is typically supplied as a crystalline solid with HPLC purity specifications ranging from 95% to >98% across commercial sources .

4-Bromo-3-nitropyridine hydrochloride: Synthetic Irreplaceability


Substituting 4-bromo-3-nitropyridine hydrochloride with closely related analogs—such as 4-chloro-3-nitropyridine, 3-bromo-4-nitropyridine, or the free base form—introduces significant alterations in regioselectivity, reaction yields, and handling properties that can derail multi-step syntheses. The specific 4-bromo-3-nitro substitution pattern directs nucleophilic attack and cross-coupling events to distinct positions compared to isomers [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and handling stability that the free base lacks . The quantitative evidence below demonstrates that these differences are not merely theoretical but translate directly into measurable variations in reaction performance and process robustness.

4-Bromo-3-nitropyridine hydrochloride: Evidence Guide


VNS Regioselectivity vs. 2-Substituted Isomers

In vicarious nucleophilic substitution (VNS) reactions with chloroform and carbanions, 4-substituted-3-nitropyridines including the 4-bromo derivative demonstrate exclusive substitution at the ortho or para positions relative to the nitro group, yielding alkylated products with regioselectivity distinct from 2-substituted analogs [1]. The 4-bromo-3-nitro substitution pattern directs nucleophilic attack predominantly to the 2-position, whereas 2-substituted-3-nitropyridines favor 4- or 6-substitution [1].

Vicarious Nucleophilic Substitution Regioselective Alkylation Heteroaromatic Functionalization

Solubility and Handling: HCl Salt vs. Free Base

4-Bromo-3-nitropyridine hydrochloride (CAS 1260816-42-9) is supplied as a water-soluble crystalline solid, whereas the free base form (CAS 23056-44-2) exhibits limited aqueous solubility and requires storage at -20°C to maintain stability . The hydrochloride salt formation enhances both solubility and handling characteristics, making it more suitable for aqueous reaction media and facilitating accurate weighing in laboratory and pilot-scale operations .

Salt Form Selection Aqueous Solubility Process Chemistry

Siloxane-Based Cross-Coupling Efficiency

In fluoride-promoted, palladium-catalyzed cross-coupling with aryltrialkoxysilanes, the 3-nitro-4-bromopyridine scaffold (the structural core of the target hydrochloride salt) couples in good yield using TBAT (tetrabutylammonium triphenyldifluorosilicate) as the fluoride source and siloxane promoter [1]. This system successfully generated sterically demanding biaryl adducts that serve as model intermediates for the total synthesis of the antitumor antibiotics streptonigrin and lavendamycin [1].

Siloxane Cross-Coupling Palladium Catalysis Biaryl Synthesis

High Purity for Reproducible Synthesis

4-Bromo-3-nitropyridine hydrochloride is commercially available from multiple suppliers with HPLC-verified purity specifications ranging from 95% to >98% . In contrast, the free base form is often offered at lower purity grades (e.g., 96% HPLC) and requires specialized storage to prevent degradation [1]. The availability of a high-purity hydrochloride salt supports reproducibility in sensitive synthetic sequences where trace impurities could interfere with catalyst activity or downstream transformations.

Quality Control HPLC Purity Reproducibility

Bromo vs. Chloro SNAr Reactivity

The bromine atom at the 4-position of 4-bromo-3-nitropyridine serves as a superior leaving group in nucleophilic aromatic substitution (SNAr) compared to chlorine in 4-chloro-3-nitropyridine . Bromine's lower bond dissociation energy and greater polarizability facilitate displacement by amines, thiols, and other nucleophiles under milder conditions . This reactivity difference is well-established for halogenated heteroaromatics and directly impacts reaction temperature requirements and conversion rates.

Nucleophilic Aromatic Substitution Leaving Group Ability SNAr

4-Bromo-3-nitropyridine hydrochloride: Key Applications


VNS for 2-Substituted-3-nitropyridines

Leverage the ortho/para-directing effect of the 3-nitro group on the 4-bromo-3-nitropyridine scaffold to achieve selective alkylation at the 2-position via vicarious nucleophilic substitution (VNS). This regioselectivity, documented by Andreassen et al., is essential for constructing specific substitution patterns required in kinase inhibitor cores and other bioactive heterocycles [1]. Alternative 2-substituted starting materials would yield undesired 4- or 6-alkylated products, necessitating costly separation steps.

Aqueous or Biphasic Cross-Coupling

Utilize the hydrochloride salt form to enable aqueous or biphasic Suzuki-Miyaura and related cross-coupling protocols. The enhanced water solubility of the hydrochloride salt (relative to the free base) facilitates homogeneous reaction conditions or improved phase transfer, particularly beneficial in high-throughput screening and process development settings [1]. This salt form also simplifies workup procedures involving aqueous washes.

Siloxane-Based Biaryl Construction

Apply the 3-nitro-4-bromopyridine core in fluoride-promoted, palladium-catalyzed siloxane cross-coupling reactions to generate sterically demanding biaryl intermediates. As demonstrated in model studies toward streptonigrin and lavendamycin, this scaffold couples effectively with aryltrialkoxysilanes using TBAT, providing access to biaryl adducts that are challenging to obtain via standard Suzuki conditions [1].

High-Purity Starting Material for Multi-Step Synthesis

Select the hydrochloride salt (CAS 1260816-42-9) from suppliers offering 95-98% HPLC purity with full analytical certification (NMR, HPLC, GC) to minimize batch-to-batch variability and eliminate the need for in-house purification [1][2]. This is particularly critical in medicinal chemistry campaigns where trace impurities can poison palladium catalysts or generate confounding biological assay results.

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